molecular formula C6H10O2 B1605741 Methyl 2-ethylacrylate CAS No. 2177-67-5

Methyl 2-ethylacrylate

Cat. No. B1605741
CAS RN: 2177-67-5
M. Wt: 114.14 g/mol
InChI Key: JKJJSJJGBZXUQV-UHFFFAOYSA-N
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Description

Methyl 2-ethylacrylate (MEA) is a colorless liquid with the molecular formula C6H10O2 . It is commonly used in various scientific research and industrial applications.


Synthesis Analysis

The synthesis of Methyl 2-ethylacrylate and similar compounds has been a topic of interest in the field of chemical research. One approach involves the use of catalysts for the synthesis of methacrylic acid and methyl methacrylate . The dominant commercial process reacts acetone and hydrogen cyanide to MMA (ACH route), but the intermediates (hydrogen cyanide, and acetone cyanohydrin) are toxic and represent an environmental hazard .


Molecular Structure Analysis

Methyl 2-ethylacrylate has an average mass of 114.142 Da and a mono-isotopic mass of 114.068077 Da . It has two hydrogen bond acceptors, zero hydrogen bond donors, and three freely rotating bonds .


Physical And Chemical Properties Analysis

Methyl 2-ethylacrylate has a density of 0.9±0.1 g/cm3, a boiling point of 120.5±9.0 °C at 760 mmHg, and a vapor pressure of 15.2±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 35.9±3.0 kJ/mol and a flash point of 20.7±7.0 °C . Its index of refraction is 1.410, and it has a molar refractivity of 31.2±0.3 cm3 .

Scientific Research Applications

1. Tissue Adhesion

Methyl 2-ethylacrylate and related compounds have been extensively studied for their potential as soft tissue adhesives. For instance, methyl-2-cyanoacrylate has been evaluated for its histotoxicity and potential in sealing natural pits and fissures of teeth against decay. Similar studies indicate the potential of its ethyl homolog in this area as well (Matsui et al., 1967).

2. Polymer Synthesis

Methyl 2-ethylacrylate plays a crucial role in polymer science. For example, it has been used in the free radical polymerization of various compounds to produce α,ω-difunctional telomers. Studies have focused on the chain transfer constants and mechanisms in these polymerization processes (Colombani & Chaumont, 1994).

3. Cyclopropanation Studies

Research has been conducted on the cyclopropanation of electron-deficient alkenes using methyl acrylate with ethyl diazoacetate. These studies involve understanding the activity and sensitivity of various catalysts in the reaction process, highlighting the significance of methyl acrylate in advanced organic synthesis (Chirila et al., 2018).

4. Dental Applications

Methyl 2-ethylacrylate derivatives have been evaluated for their bonding potential to human dentin and enamel. Studies show that certain homologues of this compound can create strong and durable bonds, hinting at its utility in dental applications (Beech, 1972).

5. Polymerization Kinetics

The kinetics of copolymerization and degradation of polymers involving methyl 2-ethylacrylate have been a subject of study, focusing on factors like temperature, solvent mixture, and activation energy. Such research helps in understanding the behavior of polymers under various conditions (Hou et al., 2006).

Safety And Hazards

Methyl 2-ethylacrylate is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling it .

Future Directions

Future research directions include the development of novel methacrylate polymers with “flipped external” ester groups . This alteration retains the benefits of methacrylate chemistry and the ease of commercial implementation while possibly increasing the clinical longevity of resin composite restorations .

properties

IUPAC Name

methyl 2-methylidenebutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h2,4H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJJSJJGBZXUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176174
Record name Butanoic acid, 2-methylene-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-ethylacrylate

CAS RN

2177-67-5
Record name Butanoic acid, 2-methylene-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-methylene-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-methylidenebutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
C Wohlfarth - Polymer Solutions: Physical Properties and their …, 2010 - Springer
… poly (methyl 2-ethylacrylate) 46100 2-butanone 303.15 4.78 1966IWA1 poly (methyl 2-ethylacrylate) 160000 2-butanone 303.15 3.08 1966IWA1 poly (methyl 2-ethylacrylate) 302000 2-…
Number of citations: 2 link.springer.com
KL Sampaio, DS Garruti, MRB Franco… - Journal of the …, 2011 - Wiley Online Library
… apple-like, notably ethyl 2-hydroxyhexanoate (peak 41), ethyl trans-2-butenoate (peak 15), ethyl 2-methylbutanoate (peak 7), ethyl 3-methylbutanoate (peak 9), methyl 2-ethylacrylate (…
Number of citations: 56 onlinelibrary.wiley.com
B Yamada, S Tagashira, T Otsu - Polymer Bulletin, 1993 - Springer
… and suppression of the polymerization between ethyl 2-fluoromethylacrylate and ethyl 2-chloromethylacrylate [8] as well as methyl methacrylate (MMA) and methyl 2-ethylacrylate [93. …
Number of citations: 13 link.springer.com
UKO Schroeder, DA Tirrell - Macromolecules, 1989 - ACS Publications
… Methyl 2-ethylacrylate appears to suffer from a low ceiling temperature, as indicated by the need to carry out anionic polymerizations at temperatures below 0 C and the low yields of …
Number of citations: 55 pubs.acs.org
MH Xu, W Wang, LJ Xia, GQ Lin - The Journal of Organic …, 2001 - ACS Publications
… For comparison, racemic γ-butyrolactones were prepared by the reaction of methyl methacrylate, methyl 2-ethylacrylate, and methyl 2-phenylacrylate with corresponding ketones in the …
Number of citations: 67 pubs.acs.org
L Shi, D Wan, J Huang - Macromolecular Chemistry and …, 2000 - Wiley Online Library
… It is well known that a-substituted acrylates18, 24) have a relatively low ceiling temperature (Tc), for example the Tc of methyl 2-ethylacrylate is only 828C. Furthermore the dilution of …
Number of citations: 7 onlinelibrary.wiley.com
KC Nicolaou, T Montagnon, SA Snyder - Chemical communications, 2003 - pubs.rsc.org
… naphthazarin 34 which was synthesized via a route featuring a Diels–Alder reaction of o-quinodimethane 32, unmasked by a UV promoted excitation of 30, with methyl 2-ethylacrylate (…
Number of citations: 390 pubs.rsc.org
J Eshon, F Foarta, CR Landis… - The Journal of organic …, 2018 - ACS Publications
… Methyl 2-Ethylacrylate (9) …
Number of citations: 24 pubs.acs.org
JA Mendes, PRR Costa, M Yus… - Beilstein Journal of …, 2021 - beilstein-journals.org
… imine (R S )-303 with methyl 2-ethylacrylate to give tricyclic derivative 305, in high yield and … intermediate 304, which reacted with methyl 2-ethylacrylate, leading to the Michael addition …
Number of citations: 20 www.beilstein-journals.org
KC Nicolaou, SA Snyder, T Montagnon… - Angewandte Chemie …, 2002 - Wiley Online Library
… precursor 160, it was anticipated, and realized, that a photochemically generated hydroxy-o-quinodimethane from aromatic aldehyde 156 could engage methyl 2-ethylacrylate (157) in a …
Number of citations: 188 onlinelibrary.wiley.com

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